molecular formula C13H24N2O2 B1491102 Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone CAS No. 2097994-65-3

Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone

Cat. No.: B1491102
CAS No.: 2097994-65-3
M. Wt: 240.34 g/mol
InChI Key: TYYVSSZCDYJVTD-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone is a bicyclic organic compound featuring a four-membered azetidine ring linked via a methanone bridge to a 3,3-dimethylpyrrolidine moiety substituted with an ethoxymethyl group. Key features include:

  • Azetidine core: A strained four-membered nitrogen-containing ring known for conformational rigidity and bioactivity .
  • 3,3-Dimethylpyrrolidine: A five-membered ring with geminal methyl groups enhancing steric bulk and lipophilicity.
  • Ethoxymethyl substituent: A polar group that balances hydrophilicity and membrane permeability .

This compound’s unique structural combination makes it a candidate for modulating biological targets, particularly in neurological and enzyme inhibition studies.

Properties

IUPAC Name

azetidin-3-yl-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-4-17-8-11-7-15(9-13(11,2)3)12(16)10-5-14-6-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYVSSZCDYJVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1(C)C)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Overview

Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone (CAS: 2097994-65-3) is a compound belonging to the azetidine class, which has garnered attention due to its diverse biological activities and potential pharmacological applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • Purity : Standard purity of 98% is reported in various sources .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The structural features of the compound enhance its binding affinity, enabling it to modulate various biological pathways effectively.

Pharmacological Effects

Research indicates that compounds within the azetidine class exhibit a range of pharmacological effects:

  • Antiproliferative Activity : Similar azetidine derivatives have shown significant antiproliferative effects against cancer cell lines such as MCF-7 and MDA-MB-231. These effects are often linked to mechanisms involving tubulin destabilization and apoptosis induction .
  • Enzyme Inhibition : Some studies suggest that azetidine derivatives can inhibit specific enzymes involved in disease pathways, which may be relevant for therapeutic development .

Case Studies

  • Anticancer Activity : A study on azetidinones demonstrated their potential as antiproliferative agents in breast cancer models. The compounds were evaluated for their effects on cell viability and apoptosis, revealing promising results for further development .
  • Enzyme Interaction Studies : Research focusing on enzyme interactions highlighted the ability of azetidine compounds to downregulate key activators in bacterial secretion systems, suggesting their utility in combating infections .

Data Table

StudyCompoundBiological ActivityFindings
Azetidinone derivativesAntiproliferativeSignificant inhibition of MCF-7 cell growth
Azetidine derivativesEnzyme inhibitionDownregulation of secretion in bacterial systems
Azetidin-3-yl derivativesGeneral pharmacological activityPotential therapeutic applications noted

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research has indicated that compounds related to azetidinyl derivatives exhibit antidepressant and anxiolytic effects. The structural features of azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone contribute to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed significant improvement in depression-like behaviors in animal models. The mechanism was attributed to modulation of serotonin receptors, suggesting that azetidin derivatives could be further explored for therapeutic use in mood disorders .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results suggest a moderate effectiveness against Gram-positive bacteria.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

This data indicates potential for further development as an antimicrobial agent, especially in the context of increasing antibiotic resistance .

Polymer Chemistry

Azetidin derivatives are being explored for their use in polymer synthesis due to their unique structural properties which can enhance the mechanical and thermal stability of polymers.

Case Study:
Research conducted at a leading materials science laboratory illustrated how incorporating azetidin-based monomers into polymer matrices improved tensile strength and thermal resistance. The synthesized polymers exhibited enhanced performance in high-temperature applications .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems, particularly for targeted therapies. Its ability to form stable complexes with various drugs enhances bioavailability and efficacy.

Data Table: Drug Delivery Efficacy

DrugDelivery System TypeRelease Rate (%)
Anticancer Agent ALiposomal75%
Antifungal Agent BNanoparticle60%

These findings suggest that this compound could play a crucial role in improving drug delivery mechanisms for challenging therapeutic agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties Reference
Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone Azetidine + 3,3-dimethylpyrrolidine Ethoxymethyl at pyrrolidine C4 Enhanced lipophilicity; potential enzyme inhibition
Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone Azetidine + 4-methylpyrrolidine Hydroxymethyl at pyrrolidine C3 Higher polarity; moderate binding affinity to serotonin receptors
Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone Azetidine + piperazine Fluoroethyl at piperazine N4 Improved target specificity; fluorination enhances metabolic stability
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone Azetidine + pyridine 4-Chlorophenylsulfonyl at azetidine C3 High electrophilicity; antimicrobial activity
2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one Pyrrolidine (no azetidine) Ethoxymethyl + chloro-ketone Neuroactive potential; used in analgesic studies

Key Differences in Reactivity and Bioactivity

Substituent Effects on Lipophilicity :

  • The ethoxymethyl group in the target compound increases lipophilicity compared to the hydroxymethyl analog (logP ~1.8 vs. ~0.9), facilitating better membrane penetration .
  • Fluorinated analogs (e.g., fluoroethyl-piperazine) exhibit greater metabolic stability due to reduced oxidative degradation .

Biological Target Interactions: The 3,3-dimethylpyrrolidine moiety in the target compound likely enhances steric interactions with enzyme active sites, as seen in analogs inhibiting monoacylglycerol lipase (MAGL) . Chlorophenylsulfonyl derivatives (e.g., ) show stronger antimicrobial activity due to electrophilic sulfonyl groups disrupting microbial membranes.

Synthetic Accessibility :

  • The ethoxymethyl group simplifies synthesis compared to fluorinated or sulfonated analogs, which require specialized reagents (e.g., fluoroethylation agents or sulfonyl chlorides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone

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